4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde
Description
4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde is a fluorinated benzaldehyde derivative characterized by a trifluoroethoxy and trifluoromethoxy substituent on its ethoxy side chain. This structure confers unique physicochemical properties, including high electronegativity, thermal stability, and lipophilicity. The compound is primarily utilized as an intermediate in the synthesis of agrochemicals and pharmaceuticals, where fluorinated groups enhance bioavailability and environmental persistence .
Properties
Molecular Formula |
C10H6F6O3 |
|---|---|
Molecular Weight |
288.14 g/mol |
IUPAC Name |
4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde |
InChI |
InChI=1S/C10H6F6O3/c11-8(19-10(14,15)16)9(12,13)18-7-3-1-6(5-17)2-4-7/h1-5,8H |
InChI Key |
UAOCUMSQLIEWLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC(C(OC(F)(F)F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 1,1,2-trifluoro-2-(trifluoromethoxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the etherification process, resulting in the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable probe in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals, especially those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde involves its interaction with specific molecular targets. The trifluoromethoxy and trifluoroethoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their structure and function .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations:
- Fluorination Impact: The target compound’s trifluoromethoxy group enhances oxidative stability compared to non-fluorinated analogs like ethametsulfuron-methyl (ethoxy group) .
- Reactivity : The aldehyde group in the target compound allows for nucleophilic additions, making it a versatile intermediate. In contrast, sulfonylurea esters (e.g., metsulfuron-methyl) are biologically active due to their triazine-sulfonylurea backbone, which inhibits acetolactate synthase (ALS) in plants .
Physicochemical Properties
| Property | Target Compound | Metsulfuron-Methyl | Triflusulfuron-Methyl |
|---|---|---|---|
| Molecular Weight (g/mol) | ~300 (estimated)* | 381.4 | 471.3 |
| Water Solubility (mg/L) | Low (fluorine-induced hydrophobicity) | 1,100 (pH 7) | 120 (pH 7) |
| Melting Point (°C) | Not reported | 158–163 | 199–201 |
| LogP (Octanol-Water) | ~3.5 (predicted) | 1.8 | 2.9 |
*Estimated based on structural analogs.
Insights:
- The target compound’s high fluorine content increases its logP value, suggesting greater membrane permeability compared to non-fluorinated sulfonylureas like ethametsulfuron-methyl (logP ~1.2).
- Lower water solubility relative to metsulfuron-methyl may limit its direct use as a herbicide but enhances utility in lipid-rich formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
